

Application Notes: (+)-1,2-Diphenylethylenediamine as a Ligand in Asymmetric Transfer Hydrogenation

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Compound of Interest

Compound Name: (+)-1,2-Diphenylethylenediamine

Cat. No.: B1144217

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Introduction

(+)-1,2-Diphenylethylenediamine (DPEN) and its derivatives are privileged chiral ligands in the field of asymmetric catalysis, particularly in transfer hydrogenation reactions. These reactions are a powerful and practical method for the enantioselective reduction of prochiral ketones and imines to valuable chiral alcohols and amines, respectively. Chiral amines and alcohols are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3] The use of DPEN-based ligands in combination with transition metals, most notably Ruthenium, has led to the development of highly efficient and selective catalysts, famously pioneered by Noyori and coworkers.[2][4]

Mechanism of Asymmetric Transfer Hydrogenation

The mechanism of asymmetric transfer hydrogenation (ATH) catalyzed by Ru(II)-TsDPEN complexes is a subject of ongoing research, with a generally accepted "outer sphere" concerted mechanism for ketones.[2] In this pathway, the ruthenium catalyst, activated by a hydrogen source (e.g., formic acid or isopropanol), forms a ruthenium-hydride species. The substrate (ketone or imine) does not coordinate directly to the metal center. Instead, it interacts with the chiral ligand through hydrogen bonding. The hydride is then transferred from the metal and a proton from the ligand to the carbonyl or iminyl group via a six-membered transition state.[2] The chirality of the DPEN ligand dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the product in excess.

For the reduction of imines, which often requires acidic conditions, an "ionic mechanism" has been proposed where the imine is protonated before the hydride transfer.[2][4] The stereochemical outcome can differ between ketone and imine reduction with the same catalyst configuration, highlighting the nuanced mechanistic details.[4]

Key Advantages of (+)-DPEN Ligands in Transfer Hydrogenation

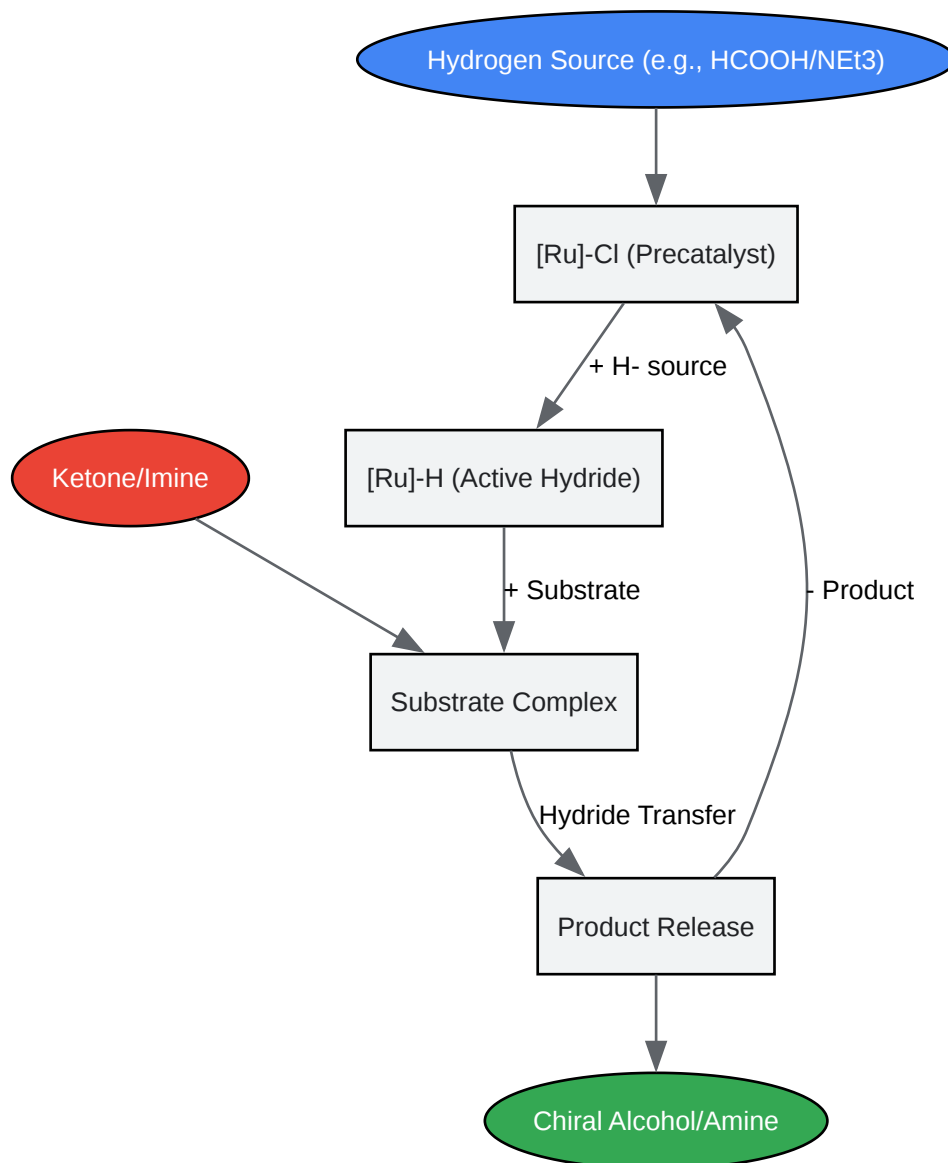
- **High Enantioselectivity:** Catalysts derived from (+)-DPEN and its analogs consistently provide high to excellent enantiomeric excesses (ee) for a broad range of substrates.[5][6]
- **High Catalytic Activity:** These catalysts are often highly active, allowing for low catalyst loadings (high substrate-to-catalyst ratios, S/C).[5]
- **Broad Substrate Scope:** A wide variety of aromatic, heteroaromatic, and even some aliphatic ketones and imines can be effectively reduced.[6][7]
- **Mild Reaction Conditions:** Transfer hydrogenation reactions can typically be carried out under mild conditions, avoiding the need for high-pressure hydrogen gas.[8]
- **Versatility:** The modular nature of the DPEN ligand allows for fine-tuning of steric and electronic properties through derivatization (e.g., N-tosylation to TsDPEN) to optimize performance for specific substrates.[5]

Applications in Pharmaceutical and Agrochemical Synthesis

The synthesis of enantiomerically pure alcohols and amines is of paramount importance in the life sciences. Asymmetric transfer hydrogenation using (+)-DPEN-based catalysts provides a direct and efficient route to these valuable chiral intermediates. For instance, this methodology is applied in the synthesis of precursors for antiviral and fungicidal agents.[9] The ability to produce single enantiomers is critical, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.

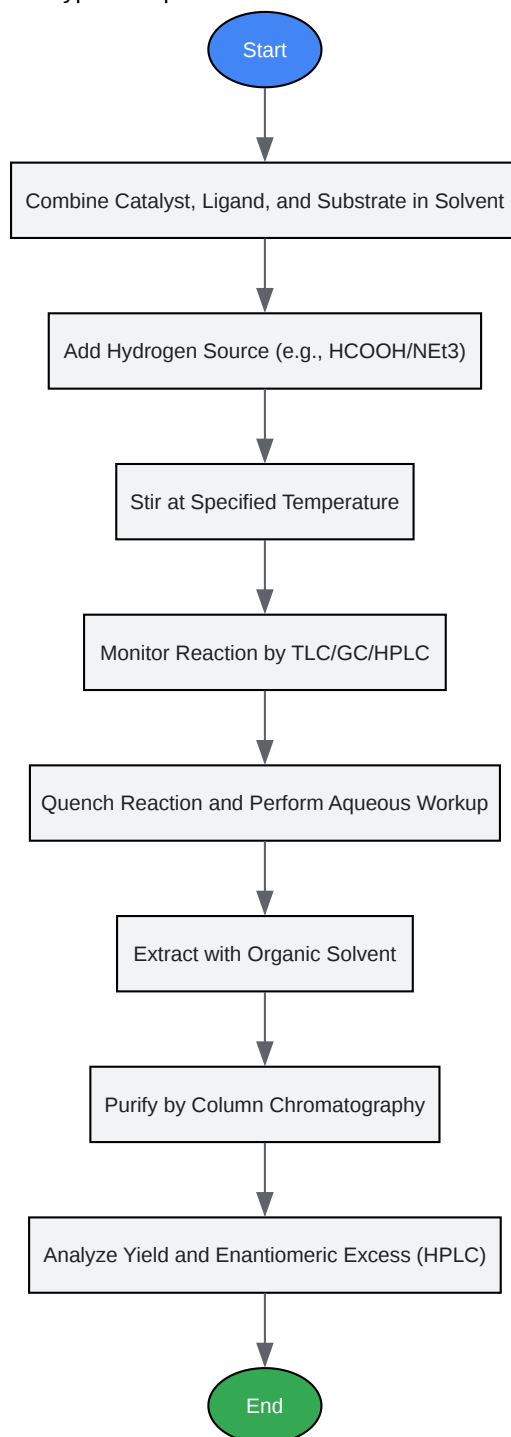
Diagrams

General Catalytic Cycle for Asymmetric Transfer Hydrogenation

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Caption: General catalytic cycle for asymmetric transfer hydrogenation.

Typical Experimental Workflow for ATH



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Caption: Typical experimental workflow for ATH reactions.

Quantitative Data Summary

Table 1: Asymmetric Transfer Hydrogenation of Aromatic Ketones

Entry	Substrate	Catalyst	S/C Ratio	Hydrogen Source	Solvent	Time (h)	Yield (%)	ee (%)	Ref.
1	Acetophenone	RuCl ₂ ·DPPE INVALID LINK	200	HCOOH/NEt ₃	CH ₂ Cl ₂	20	99	97 (R)	[10]
2	2'-Acetophenone	RuCl ₂ ·DPPE INVALID LINK	500	HCOOH/NEt ₃	DMF	4	98	98 (R)	[6]
3	3'-Methoxyacetophenone	RuCl ₂ ·DPPE INVALID LINK	100	HCOOH/NEt ₃	CH ₃ CN	12	95	96 (R)	[1]
4	4'-Chloroacetophenone	RuCl ₂ ·DPPE INVALID LINK	1000	aq. HCOOH/Na	Water/MeOH	1	>99	98 (R)	[1][7]
5	4-Chromone	RuCl ₂ ·DPPE INVALID LINK	200	HCOOH/NEt ₃	CH ₂ Cl ₂	15	>99	99 (S)	[10]

Table 2: Asymmetric Transfer Hydrogenation of Imines

Entry	Substrate	Catalyst	S/C Ratio	Hydrogen Source	Solvent	Time (h)	Yield (%)	ee (%)	Ref.
1	1-Methyl-3,4-dihydroisoquinoline	RuCl ₂ -INVALI D-LINK-	100	HCOOH/NEt ₃	CH ₃ CN	2	95	95 (R)	[2]
2	6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline	[RhCl ₂ (Cp)] ₂ /(S,S)-TsDPE N	200	aq. HCOONa	Water/MeOH	0.33	>99	98 (R)	[11]
3	2-Methylquinoline	[RhCl ₂ (Cp)] ₂ /(S,S)-TsDPE N-tethered	100	HCOOH/NEt ₃	MeOH	24	68	93 (R)	[8]
4	Acetophenone N-benzylamine	RuCl ₂ -INVALI D-LINK-	100	HCOOH/NEt ₃	DMF	24	85	92 (S)	

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of Ketones

This protocol is a representative procedure for the asymmetric transfer hydrogenation of an aromatic ketone using a Ru(II)-TsDPEN catalyst.

Materials:

- RuCl₂·2H₂O catalyst
- Aromatic ketone (e.g., acetophenone)
- Formic acid (HCOOH)
- Triethylamine (NEt₃)
- Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Argon or Nitrogen for inert atmosphere

Procedure:

- To a flame-dried Schlenk tube under an inert atmosphere, add the RuCl₂·2H₂O catalyst (e.g., 0.005 mmol, 1 mol%).
- Add the aromatic ketone (e.g., 0.5 mmol, 1 equivalent) to the Schlenk tube.
- Add the anhydrous solvent (e.g., 2.5 mL) to dissolve the reactants.
- Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
- Add the formic acid/triethylamine mixture (e.g., 0.5 mL) to the reaction mixture.

- Stir the reaction mixture at a specified temperature (e.g., 28 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (e.g., 5 mL).
- Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, 3 x 10 mL).
- Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.
- Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation of Imines in an Aqueous System

This protocol describes a greener approach to the asymmetric transfer hydrogenation of a cyclic imine using an in-situ generated Rhodium catalyst in a water/methanol co-solvent system.^[11]

Materials:

- [RhCl₂(Cp*)]₂
- (S,S)-N-p-tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
- Cyclic imine (e.g., 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline)
- Sodium formate (HCOONa)
- Methanol (MeOH)
- Deionized water

- Dichloromethane (CH_2Cl_2)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a reaction vial, combine $[\text{RhCl}_2(\text{Cp}^*)]_2$ (e.g., 0.0025 mmol) and (S,S)-TsDPEN (e.g., 0.0055 mmol).
- Add a mixture of methanol and deionized water (e.g., 1:1 v/v, 2 mL).
- Stir the mixture at room temperature for 10-15 minutes to allow for catalyst formation.
- Add the cyclic imine (e.g., 1.0 mmol, 1 equivalent) to the catalyst solution.
- Add sodium formate (e.g., 1.5 mmol, 1.5 equivalents) as the hydrogen donor.
- Stir the reaction mixture vigorously at a specified temperature (e.g., 40 °C).
- Monitor the reaction progress by TLC or GC. These reactions are often rapid (e.g., 20-30 minutes).[\[11\]](#)
- After completion, cool the reaction to room temperature and add deionized water (e.g., 5 mL).
- Extract the product with dichloromethane (3 x 10 mL).
- Combine the organic extracts, dry over anhydrous Na_2SO_4 , filter, and remove the solvent in vacuo.
- Purify the resulting chiral amine by column chromatography.
- Determine the enantiomeric excess by chiral HPLC analysis.

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